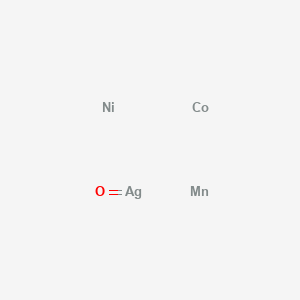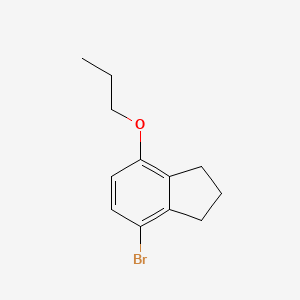
4-Bromo-7-propoxy-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-propoxy-2,3-dihydro-1H-indene is an organic compound with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol . This compound is part of the indene family, characterized by a fused ring system containing both aromatic and cycloalkane components. The presence of a bromine atom and a propoxy group on the indene structure makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-propoxy-2,3-dihydro-1H-indene typically involves the bromination of 7-propoxy-2,3-dihydro-1H-indene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-7-propoxy-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated product.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of 7-propoxy-2,3-dihydro-1H-indene derivatives.
Oxidation: Formation of this compound-1-one.
Reduction: Formation of 7-propoxy-2,3-dihydro-1H-indene.
Aplicaciones Científicas De Investigación
4-Bromo-7-propoxy-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-propoxy-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and propoxy group can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-7-fluoro-2,3-dihydro-1H-indene
- 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid
- 4-Bromo-2,3-dihydro-1H-indene-2-acetic acid
- 4-Bromo-7-methoxy-2,3-dihydro-1H-indole
- 4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one
Uniqueness
4-Bromo-7-propoxy-2,3-dihydro-1H-indene is unique due to the presence of both a bromine atom and a propoxy group on the indene structure. This combination provides distinct chemical reactivity and potential biological activity compared to its analogs. The propoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound in various research fields.
Propiedades
Número CAS |
820238-25-3 |
|---|---|
Fórmula molecular |
C12H15BrO |
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
4-bromo-7-propoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H15BrO/c1-2-8-14-12-7-6-11(13)9-4-3-5-10(9)12/h6-7H,2-5,8H2,1H3 |
Clave InChI |
VZLUWECUXQUUGM-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C2CCCC2=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
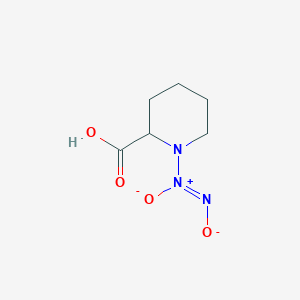
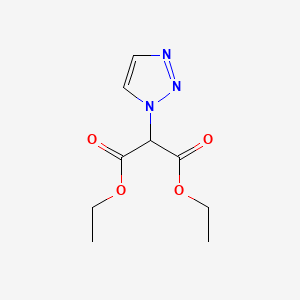
![5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12530102.png)
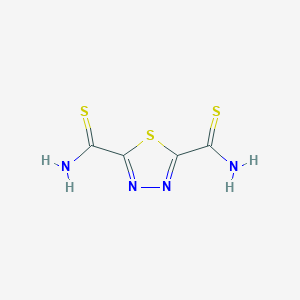
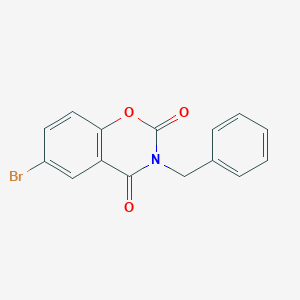
![Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)](/img/structure/B12530120.png)
![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
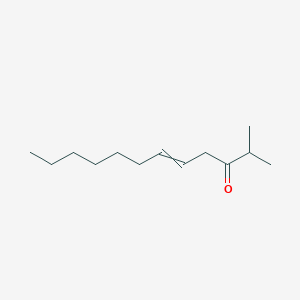

![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
